2-[(2,3,4-trimethoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole
Description
2-[(2,3,4-trimethoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole is a complex organic compound that features a trimethoxyphenyl group attached to a tetrahydropyridoindole structure
Properties
IUPAC Name |
2-[(2,3,4-trimethoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-24-19-9-8-14(20(25-2)21(19)26-3)12-23-11-10-16-15-6-4-5-7-17(15)22-18(16)13-23/h4-9,22H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPTUSQJKFTFCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCC3=C(C2)NC4=CC=CC=C34)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3,4-trimethoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole typically involves multi-step organic reactions. One common method includes the use of a Stetter reaction followed by Paal-Knorr pyrrole synthesis . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, flash chromatography using hexane and ethyl acetate as diluents is employed to purify the final product .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be utilized to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[(2,3,4-trimethoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
2-[(2,3,4-trimethoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its anti-inflammatory, anti-bacterial, and anti-viral properties.
Mechanism of Action
The mechanism of action of 2-[(2,3,4-trimethoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole involves its interaction with various molecular targets. It is known to inhibit tubulin polymerization, which disrupts cell division and leads to apoptosis in cancer cells . Additionally, it may interact with other proteins such as heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), contributing to its broad-spectrum biological activities .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of genital warts and also targets tubulin.
Combretastatin: A potent microtubule targeting agent with a similar trimethoxyphenyl group.
Uniqueness
2-[(2,3,4-trimethoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole stands out due to its unique tetrahydropyridoindole structure, which may offer distinct binding properties and biological activities compared to other compounds with similar functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
